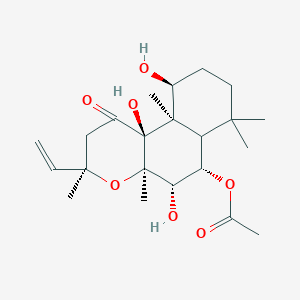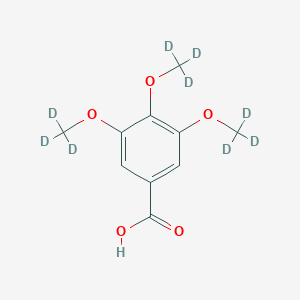
3,4,5-Trimethoxybenzoic Acid-d9
Overview
Description
3,4,5-Trimethoxybenzoic Acid-d9 is the labelled analogue of 3,4,5-Trimethoxybenzoic acid, which is a metabolite of Trimebutine . Trimebutine is an opioid receptor agonist and an antispasmodic . It is used as intermediates in medicine and organic synthesis . It is also widely used in making dyes and inks, photographic developers and used as astringents in medically .
Synthesis Analysis
A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and the compounds evaluated for antihypertensive and local anesthetic activity . The synthesis process involves methoxylation of gallic acid and dimethyl sulfate, and the fine product is obtained after neutralization, filtration, and washing .Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethoxybenzoic Acid-d9 can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions of 3,4,5-Trimethoxybenzoic Acid-d9 involve a series of basic esters . The Smiles notation for this compound isO=C(O)C1=CC(OC([2H])([2H])[2H])=C(OC([2H])([2H])[2H])C(OC([2H])([2H])[2H])=C1 . Physical And Chemical Properties Analysis
3,4,5-Trimethoxybenzoic Acid-d9 is a white to beige fine crystalline powder . Its molecular weight is 221.25 g/mol . It has a topological polar surface area of 65 Ų .Scientific Research Applications
Antihypertensive and Local Anesthetic Activity
3,4,5-Trimethoxybenzoic Acid derivatives have been synthesized and evaluated for their potential in treating hypertension and as local anesthetics. One compound, in particular, showed promising hypotensive activity when administered intravenously to normotensive dogs .
Synthesis of Reserpine Analogs
The compound has been used in the synthesis of analogs of reserpine, a well-known alkaloid with sedative and antipsychotic effects. These analogs aim to replicate or enhance the biological activities of reserpine .
Lanthanide Complexes for Material Science
Lanthanide complexes involving 3,4,5-Trimethoxybenzoic Acid have been synthesized. These complexes are studied for their crystal structures and thermal decomposition kinetics, which are crucial for developing new materials in various industrial applications .
Pharmaceutical Intermediates
3,4,5-Trimethoxybenzoic Acid is used as an intermediate in the synthesis of various pharmaceuticals. It plays a significant role in the production of medicines by acting as a building block for more complex compounds .
Organic Synthesis
This compound serves as a key intermediate in organic synthesis processes. Its chemical structure allows for various modifications, making it a versatile reagent in the creation of diverse organic molecules .
Dye and Ink Manufacturing
Due to its chemical properties, 3,4,5-Trimethoxybenzoic Acid is utilized in the manufacturing of dyes and inks. Its derivatives can impart specific colors and properties to the products .
Photographic Developers
In the field of photography, this acid is used in the formulation of photographic developers. It contributes to the development process by affecting the reduction of silver ions to metallic silver .
Medical Astringents
Medically, 3,4,5-Trimethoxybenzoic Acid is used as an astringent. Astringents are substances that can shrink or constrict body tissues and are often used in medical lotions and creams .
Mechanism of Action
Target of Action
3,4,5-Trimethoxybenzoic Acid-d9 is a labeled metabolite of Trimebutine . Trimebutine is known to interact with calcium channels and nicotinic acetylcholine receptors . These targets play a crucial role in regulating various physiological processes, including muscle contraction and neurotransmission.
Mode of Action
The compound interacts with its targets, primarily calcium channels and nicotinic acetylcholine receptors, in a noncompetitive manner . This interaction leads to changes in the function of these targets, potentially altering the physiological processes they regulate.
Result of Action
Based on its parent compound, trimebutine, it may have potential antihypertensive and local anesthetic activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4,5-tris(trideuteriomethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSOFNCYXJUNBT-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481383 | |
| Record name | 3,4,5-Trimethoxybenzoic Acid-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxybenzoic Acid-d9 | |
CAS RN |
84759-05-7 | |
| Record name | 3,4,5-Trimethoxybenzoic Acid-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

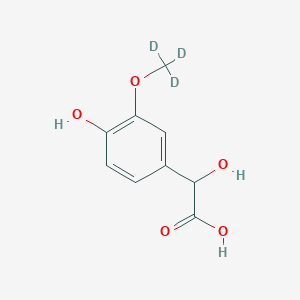

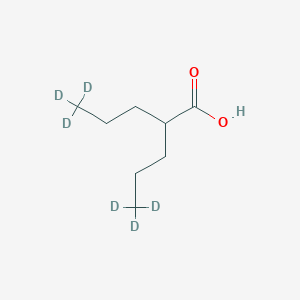
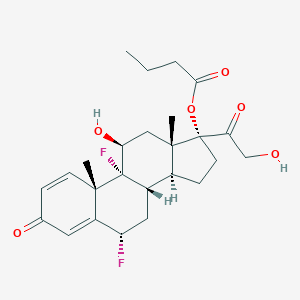
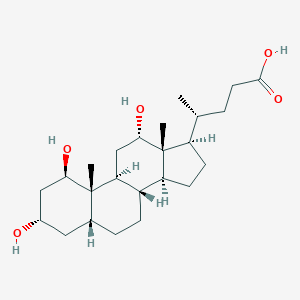
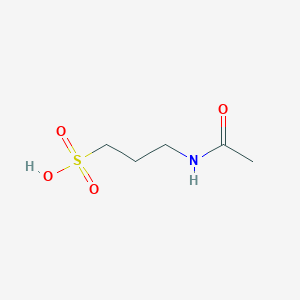
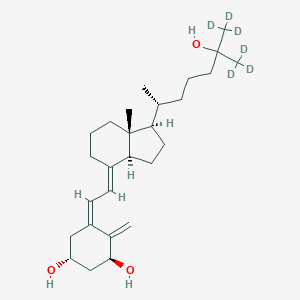

![(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)




